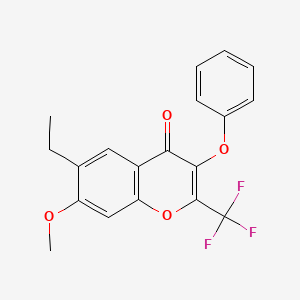

![molecular formula C26H23F3N2O5S B2559220 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863004-66-4](/img/structure/B2559220.png)

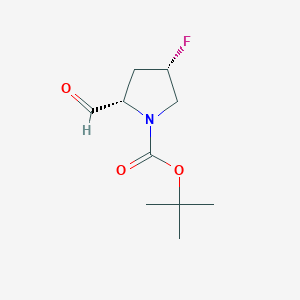

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with potential anticancer properties . It has a molecular formula of C26H23F3N2O4S and a molecular weight of 516.54.

Synthesis Analysis

The synthesis of similar compounds often involves the use of a pharmacophore hybridization approach . This approach is widely used for the design of drug-like small molecules with anticancer properties. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H23F3N2O4S and a molecular weight of 516.54. Other specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis Techniques : The synthesis of benzothiazepine derivatives involves reactions between amino thiophenol and various acetamides or aldehydes to create compounds with potential pharmacological properties. For example, Nguyen et al. (2018) synthesized a new benzothiazepine derivative by reacting o-aminothiophenol with N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, prepared from salicylaldehyde and acetophenone, indicating the chemical flexibility and synthetic routes available for related compounds (Nguyen, Bui, & Nguyen, 2018).

- Antitumor Activity : Yurttaş et al. (2015) reported the synthesis and in vitro screening of benzothiazole derivatives for antitumor activity, highlighting the potential of these compounds, including benzothiazepine derivatives, in cancer therapy. Notably, certain derivatives showed significant anticancer activity against various cancer cell lines, suggesting the therapeutic relevance of the chemical framework (Yurttaş, Tay, & Demirayak, 2015).

- Antimicrobial and Anticancer Potential : The exploration of substituted dibenzo[b,f][1,4]thiazepines for antimicrobial properties by Tailor et al. (2014) and their evaluation against gram-positive and gram-negative bacteria indicate the broad-spectrum potential of benzothiazepine derivatives in addressing infectious diseases and possibly extending to anticancer applications (Tailor, Patel, & Malik, 2014).

Chemical Modification and Structure-Activity Relationship (SAR)

- Chemical Modifications : Research on the modification and characterization of these compounds, as seen in studies by Grunder-Klotz and Ehrhardt (1991), illustrates the potential for chemical adjustments to enhance their pharmacological properties or to tailor them for specific biological targets (Grunder-Klotz & Ehrhardt, 1991).

- SAR Studies : Efforts to understand the structure-activity relationship of benzothiazepine derivatives, as demonstrated by Ali and Siddiqui (2015), provide valuable insights into how structural modifications can impact biological activity, particularly in the context of anticonvulsant properties. This underscores the importance of detailed chemical investigations to optimize therapeutic efficacy (Ali & Siddiqui, 2015).

Safety And Hazards

The compound is intended for research use only and is not intended for human or veterinary use.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F3N2O5S/c1-34-20-12-7-16(13-21(20)35-2)23-14-25(33)31(19-5-3-4-6-22(19)37-23)15-24(32)30-17-8-10-18(11-9-17)36-26(27,28)29/h3-13,23H,14-15H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSNSVJBDFGYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)